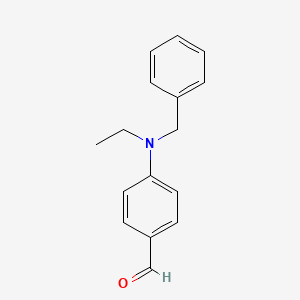

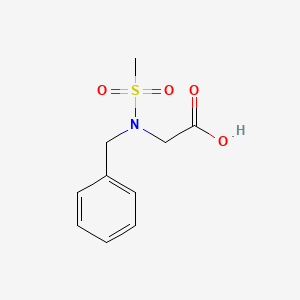

N-benzyl-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-benzyl-N-(methylsulfonyl)glycine involves various strategies, including modifications to the benzamide scaffold and optimizations of core components for specific inhibitory activity. For example, research into glycine transporter-1 inhibitors has utilized N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide compounds, optimized for in vivo activity through meticulous design and synthesis processes (Cioffi et al., 2013). Such methodologies provide a foundation for synthesizing N-benzyl-N-(methylsulfonyl)glycine by highlighting the importance of careful functional group selection and structural optimization.

Molecular Structure Analysis

The molecular structure of compounds related to N-benzyl-N-(methylsulfonyl)glycine, such as N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides, is characterized by specific interactions between functional groups and the core scaffold. These interactions are crucial for the compound's biological activity and its interaction with targets like the glycine transporter-1 (Cioffi et al., 2016). Understanding the molecular structure, including stereochemistry and functional group placement, is essential for predicting the behavior and reactivity of N-benzyl-N-(methylsulfonyl)glycine.

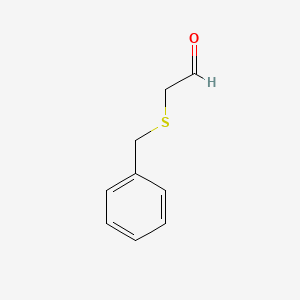

Chemical Reactions and Properties

The chemical reactivity of compounds similar to N-benzyl-N-(methylsulfonyl)glycine often involves specific reactions such as Michael addition, as seen in the synthesis of chiral glycine Schiff base Ni (II) complexes (Nagaoka et al., 2020). These reactions are indicative of the versatile nature of glycine derivatives in synthetic chemistry, allowing for the creation of compounds with significant steric bulk and lipophilicity, which are beneficial for binding to various receptors and enzymes.

Physical Properties Analysis

The physical properties of glycine derivatives, including those similar to N-benzyl-N-(methylsulfonyl)glycine, can be inferred from studies like the crystal structure analysis of methyl-p-tolysulfonyl-glycine, which reveals insights into the compound's stability, dimerization behavior, and solubility (Gong Qin-hua, 2002). These physical characteristics are crucial for understanding the compound's behavior in biological systems and its potential applications in chemistry and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of N-benzyl-N-(methylsulfonyl)glycine can be explored through the lens of related compounds, focusing on their reactivity, stability under various conditions, and interactions with biological molecules. Studies on similar compounds, such as N-[[(substituted amino)phenyl]sulfonyl]glycines, provide valuable information on the influence of different functional groups on the compound's reactivity and potential inhibitory activities (Mayfield & Deruiter, 1987).

Applications De Recherche Scientifique

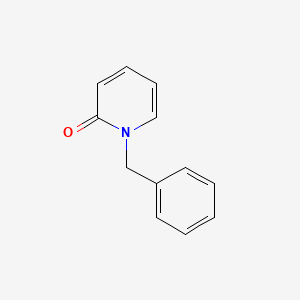

Glycine Transporter Inhibitors

N-benzyl-N-(methylsulfonyl)glycine derivatives have been explored as inhibitors of the glycine transporter-1 (GlyT-1). These compounds, including specific analogues such as those discussed in Cioffi et al. (2016), are designed to enhance in vitro potency and selectivity for GlyT-1, with promising pharmacokinetic and safety profiles. This research suggests potential applications in regulating extracellular glycine levels, which could have therapeutic implications (Cioffi et al., 2016).

Synthesis and Structural Studies

The synthesis and structural activity relationships (SAR) of N-benzyl-N-(methylsulfonyl)glycine derivatives have been extensively studied. Research like that by Cioffi et al. (2013) focuses on optimizing the core scaffold of these molecules to enhance their efficacy as GlyT-1 inhibitors. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Cioffi et al., 2013).

Aldose Reductase Inhibition

Mayfield and Deruiter (1987) explored N-[[(substituted amino)phenyl]sulfonyl]glycines as analogues for aldose reductase inhibitors. Their findings indicate that certain derivatives, particularly with increased lipophilic character, exhibit significant inhibitory potential. This suggests possible applications in treating conditions where aldose reductase activity is implicated, such as diabetic complications (Mayfield & Deruiter, 1987).

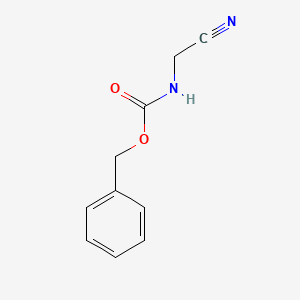

Anticonvulsant Properties

Research into N-(benzyloxycarbonyl)glycine derivatives, such as the study by Geurts et al. (1998), has demonstrated these compounds' potent anticonvulsant activities. These findings open avenues for the development of new antiepileptic drugs, highlighting another significant application of N-benzyl-N-(methylsulfonyl)glycine derivatives (Geurts et al., 1998).

Propriétés

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16(14,15)11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJFVWJWYPWOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306147 |

Source

|

| Record name | N-benzyl-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(methylsulfonyl)glycine | |

CAS RN |

276695-32-0 |

Source

|

| Record name | N-benzyl-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)